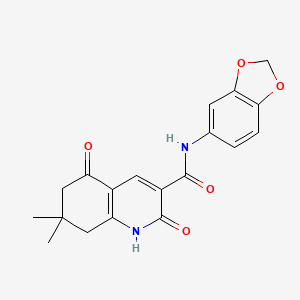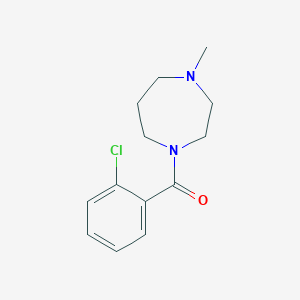![molecular formula C19H25N3O4 B5305085 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5305085.png)
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. Additionally, several future directions for research on this compound will be discussed.
Mecanismo De Acción
The exact mechanism of action of 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA neurotransmitter in the central nervous system. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one has been shown to produce a range of biochemical and physiological effects. In animal models, it has been found to exhibit anticonvulsant, anxiolytic, and sedative effects. Moreover, it has been shown to possess antibacterial and antifungal activities, indicating its potential use as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one in lab experiments is its potential to produce a range of pharmacological effects. Moreover, its synthesis method has been optimized to achieve high yields and purity of the compound. However, one of the limitations is the lack of comprehensive studies on its toxicity and side effects. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
Several future directions for research on 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, its potential use as an antimicrobial agent should be explored further, with a focus on its efficacy against different bacterial and fungal strains. Thirdly, its toxicity and side effects should be thoroughly investigated to ensure its safety for use in humans. Finally, its potential use in the treatment of neurological disorders such as epilepsy and anxiety should be explored further.
Métodos De Síntesis
The synthesis of 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-5-one with 2-oxo-1,3-oxazolidine-3-acetic acid in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit promising pharmacological properties such as anticonvulsant, anxiolytic, and sedative effects. Moreover, this compound has been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
3-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-2-16-13-20(18(24)14-21-10-11-26-19(21)25)9-8-17(23)22(16)12-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDTYFHZJXNKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(allylthio)-6-(2-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305027.png)
![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5305034.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5305040.png)
![[1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5305048.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5305050.png)
![4-(hydroxymethyl)-1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5305052.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzoyl]-1-(2-aminoethyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5305060.png)
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305068.png)
![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305077.png)

![2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine](/img/structure/B5305099.png)
![N-(2,3-dichlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5305104.png)
![3-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}benzonitrile](/img/structure/B5305111.png)